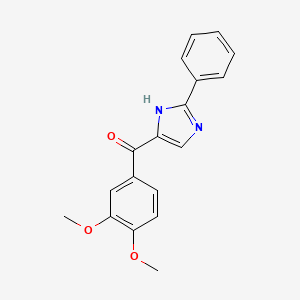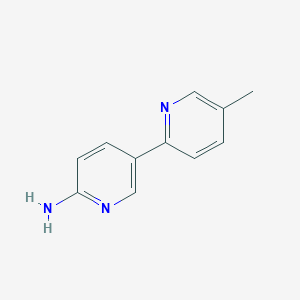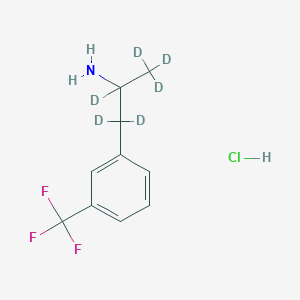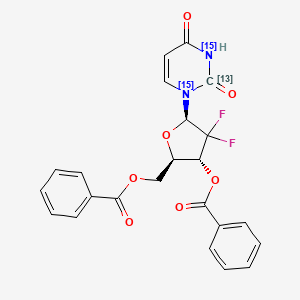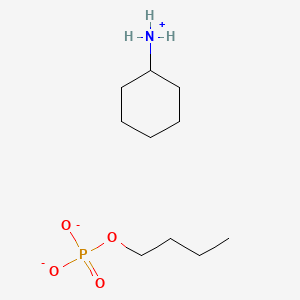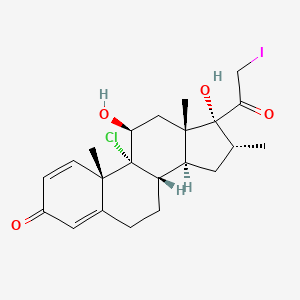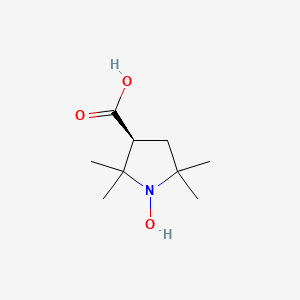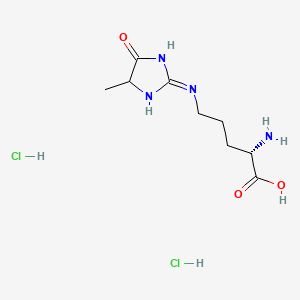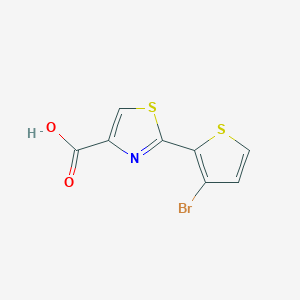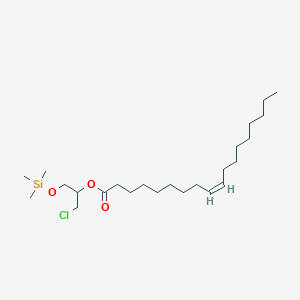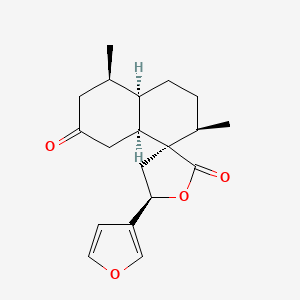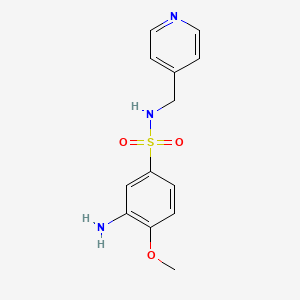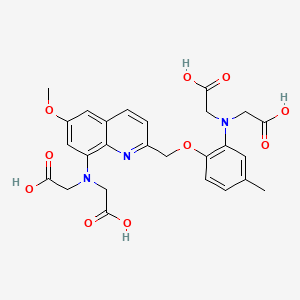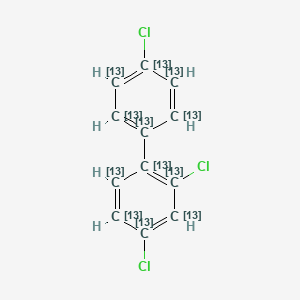
PCB No. 28 13C12 40 microg/mL in Isooctane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PCB No. 28 13C12 40 microg/mL in Isooctane: is a stable isotope-labeled compound used primarily as a reference material in environmental analysis and testing. It is a polychlorinated biphenyl (PCB) compound, specifically 2,4,4’-trichlorobiphenyl, labeled with carbon-13 isotopes. The compound is dissolved in isooctane, a solvent commonly used in chemical analysis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PCB No. 28 13C12 involves the chlorination of biphenyl compounds. The process typically includes the following steps:
Chlorination: Biphenyl is chlorinated using chlorine gas in the presence of a catalyst, such as ferric chloride, to produce 2,4,4’-trichlorobiphenyl.
Isotope Labeling: The compound is then labeled with carbon-13 isotopes through a process that involves the incorporation of 13C-labeled precursors during the synthesis.
Industrial Production Methods
Industrial production of PCB No. 28 13C12 follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for use as a reference material in analytical laboratories .
化学反応の分析
Types of Reactions
PCB No. 28 13C12 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated biphenylols.
Reduction: Reduction reactions can convert the compound to less chlorinated biphenyls.
Substitution: Halogen substitution reactions can replace chlorine atoms with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products
Oxidation: Chlorinated biphenylols.
Reduction: Less chlorinated biphenyls.
Substitution: Halogenated biphenyls with different halogens or functional groups.
科学的研究の応用
PCB No. 28 13C12 is widely used in scientific research, including:
Environmental Analysis: As a reference standard for the detection and quantification of PCBs in environmental samples.
Chemistry: Used in studies involving the chemical behavior and reactions of PCBs.
Biology: Employed in research on the biological effects and metabolism of PCBs.
Medicine: Investigated for its potential health effects and toxicology.
Industry: Utilized in quality control and assurance processes in various industries.
作用機序
The mechanism of action of PCB No. 28 13C12 involves its interaction with biological systems. The compound can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways. This interaction can result in the induction of enzymes involved in the metabolism of xenobiotics, such as cytochrome P450 enzymes .
類似化合物との比較
Similar Compounds
PCB No. 52: Another polychlorinated biphenyl compound with different chlorine substitution patterns.
PCB No. 101: A higher chlorinated biphenyl with different physical and chemical properties.
PCB No. 153: A commonly studied PCB with multiple chlorine substitutions.
Uniqueness
PCB No. 28 13C12 is unique due to its stable isotope labeling with carbon-13, which makes it particularly useful as a reference standard in analytical applications. This labeling allows for precise quantification and traceability in environmental and biological studies .
特性
分子式 |
C12H7Cl3 |
|---|---|
分子量 |
269.45 g/mol |
IUPAC名 |
2,4-dichloro-1-(4-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene |
InChI |
InChI=1S/C12H7Cl3/c13-9-3-1-8(2-4-9)11-6-5-10(14)7-12(11)15/h1-7H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |
InChIキー |
BZTYNSQSZHARAZ-WCGVKTIYSA-N |
異性体SMILES |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1[13C]2=[13C]([13CH]=[13C]([13CH]=[13CH]2)Cl)Cl)Cl |
正規SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


